(E)-methyl 4-(N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)sulfamoyl)benzoate
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Description
(E)-methyl 4-(N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)sulfamoyl)benzoate is a useful research compound. Its molecular formula is C21H24N2O6S and its molecular weight is 432.49. The purity is usually 95%.
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Scientific Research Applications
Diels–Alder and Dehydration Reactions
The synthesis of benzoic acid from biomass-derived furan and methyl acrylate involves Diels–Alder and dehydration reactions. This two-step reaction protocol minimizes side reactions and is catalyzed by Lewis acidic zeolite catalysts, achieving high yield and turnover frequency without observing side reactions (Mahmoud et al., 2015).
Oxidative Cleavage of the Furan-ring
The oxidative cleavage of (F-benzo)furans with chromium trioxide in acetic acid yields 2-acyl-F-phenyl carboxylates, demonstrating the potential for synthesizing ortho-disubstituted F-benzenes and exploring the chemical behavior of furan derivatives (Inukai et al., 1982).
Synthesis of Heterocycles
Reactions involving cyclic oxalyl compounds, such as the reaction of 4-Benzoyl-5-phenyl-2,3-dihydrofuran-2,3-dione with Η-actives, highlight the versatility of furan derivatives in synthesizing heterocyclic structures and exploring their potential applications in various fields (Kollenz et al., 1976).
Molecular Structure and Hydrogen Bonding
The study on the crystal and molecular structure of related compounds emphasizes the importance of hydrogen bonding and C-H…π interactions in determining the stability and properties of synthesized compounds. Such insights are crucial for the development of new materials and the understanding of molecular interactions (Khan et al., 2013).
Photochromic Properties of Polymers
Research on methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene demonstrates the potential of furan and acrylate derivatives in developing materials with unique optical properties. These findings have implications for the fields of material science and optoelectronics (Ortyl et al., 2002).
Properties
IUPAC Name |
methyl 4-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6S/c1-28-21(25)17-4-7-19(8-5-17)30(26,27)22-15-16-10-12-23(13-11-16)20(24)9-6-18-3-2-14-29-18/h2-9,14,16,22H,10-13,15H2,1H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWHUKQDOXJOAD-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.